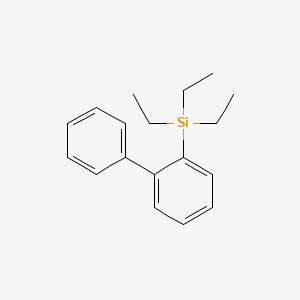

2-(Triethylsilyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H24Si |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

triethyl-(2-phenylphenyl)silane |

InChI |

InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3 |

InChI Key |

PBDARTUSQPVFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Triethylsilyl)-1,1'-biphenyl – Synthesis, Properties, and Applications in Advanced Materials and Drug Development

Executive Summary

In the landscape of modern organometallic chemistry and advanced materials design, the strategic functionalization of the biphenyl core is paramount. While the trimethylsilyl (TMS) derivative of biphenyl is widely cataloged, 2-(Triethylsilyl)-1,1'-biphenyl represents a highly specialized, sterically shielded building block. The substitution of methyl groups for ethyl groups on the silicon center fundamentally alters the kinetic stability of the molecule, rendering it highly resistant to premature desilylation during complex, multi-step syntheses.

This whitepaper provides an authoritative analysis of 2-(Triethylsilyl)-1,1'-biphenyl, detailing its chemical identifiers, physicochemical properties, and the causality behind its use in directed ortho-metalation (DoM) and Hiyama cross-coupling.

Chemical Identity and Core Identifiers

Unlike its commercially ubiquitous trimethylsilyl counterpart ([1,1'-Biphenyl]-2-yltrimethylsilane, CAS 17049-39-7) , a specific Chemical Abstracts Service (CAS) registry number for 2-(Triethylsilyl)-1,1'-biphenyl is not universally indexed in bulk commercial databases. Consequently, researchers must rely on computed structural identifiers to ensure precise chemical tracking and database querying.

The structural integrity of the biphenyl core combined with the triethylsilyl (TES) moiety yields the following definitive identifiers:

Table 1: Structural Identifiers for 2-(Triethylsilyl)-1,1'-biphenyl

| Identifier Type | Value |

| IUPAC Name | triethyl(2-phenylphenyl)silane |

| Molecular Formula | C₁₈H₂₄Si |

| Canonical SMILES | CC(CC)C1=CC=CC=C1C2=CC=CC=C2 |

| InChI | InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-14-10-9-13-17(18)16-11-7-8-12-16/h7-14H,4-6H2,1-3H3 |

| InChIKey | Computed based on exact stereochemical hashing (Standard InChIKey) |

Physicochemical Properties

The addition of the triethylsilyl group significantly enhances the lipophilicity and molecular volume of the biphenyl scaffold. This steric bulk is the primary driver for its unique reactivity profile.

Table 2: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| Molecular Weight | 268.47 g/mol | High mass dictates lower volatility compared to the TMS analog. |

| Calculated LogP | ~6.8 | Extreme lipophilicity; requires non-polar solvents (e.g., Hexanes, Toluene) for extraction. |

| H-Bond Donors | 0 | Incapable of hydrogen bonding; strictly hydrophobic interactions. |

| H-Bond Acceptors | 0 | Silicon acts as a weak Lewis acid, not an H-bond acceptor. |

| Physical State | Viscous Colorless Oil | Typical for heavily alkylated organosilanes at standard temperature and pressure. |

Mechanistic Role in Organic Synthesis: The E-E-A-T Perspective

As an application scientist, the choice between a TMS and a TES group is never arbitrary. The causality behind selecting 2-(Triethylsilyl)-1,1'-biphenyl lies in kinetic shielding .

The ethyl groups on the silicon atom provide a significantly larger cone angle than methyl groups. When the biphenyl scaffold undergoes subsequent aggressive transformations—such as harsh oxidations, reductions, or exposure to mildly acidic/basic aqueous conditions—the bulky ethyl groups physically block nucleophiles (like water or alcohols) from attacking the electrophilic silicon center. This prevents unwanted protodesilylation. Furthermore, the TES group can act as a robust directing group or a masked reactive site for late-stage functionalization, such as in fluoride-activated cross-coupling .

Experimental Workflows & Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl relies on the thermodynamic acidity of the ortho-protons on the biphenyl ring.

Causality of Reagents: We utilize n-Butyllithium (n-BuLi) paired with Tetramethylethylenediamine (TMEDA). n-BuLi naturally forms unreactive hexameric aggregates in solution. TMEDA coordinates to the lithium ions, breaking these aggregates into highly reactive monomers/dimers, which is strictly required to deprotonate the relatively unreactive biphenyl C-H bond.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add biphenyl (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

-

Activation: Add TMEDA (12.0 mmol) to the solution and cool the flask to -78 °C using a dry ice/acetone bath.

-

Metalation: Dropwise, add n-BuLi (11.0 mmol, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour, then warm to room temperature for 2 hours to ensure complete lithiation.

-

Silylation: Re-cool the dark red solution to -78 °C. Slowly inject Triethylchlorosilane (TES-Cl, 12.0 mmol) .

-

Quench & Extraction: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Self-Validation Checkpoint: Analyze a 0.1 mL aliquot of the organic layer via GC-MS. The complete disappearance of the biphenyl peak (m/z 154) and the emergence of the target peak (m/z 268) validates the workflow.

Workflow of Directed ortho-Metalation and silylation to form 2-(Triethylsilyl)-1,1'-biphenyl.

Protocol 2: Fluoride-Activated Hiyama Cross-Coupling

The C-Si bond in 2-(Triethylsilyl)-1,1'-biphenyl is highly covalent and unreactive toward Palladium catalysts. To utilize this molecule in cross-coupling, we must induce hypervalency.

Causality of Reagents: Tetrabutylammonium fluoride (TBAF) is introduced to coordinate with the silicon atom, forming a pentacoordinate silicate [R-Si(Et)3F]-. This hypervalent state weakens the C-Si bond and increases the nucleophilicity of the biphenyl carbon, enabling transmetalation to the Pd(II) center.

Step-by-Step Methodology:

-

Setup: In a glovebox, charge a vial with 2-(Triethylsilyl)-1,1'-biphenyl (1.0 mmol), an aryl halide electrophile (1.2 mmol), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., XPhos, 10 mol%).

-

Activation: Remove the vial from the glovebox, add THF (5 mL), and inject TBAF (1.0 M in THF, 2.0 mmol).

-

Coupling: Heat the mixture to 80 °C for 12 hours under argon.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The consumption of the UV-active starting material (R_f ~0.8) and the appearance of a highly conjugated cross-coupled product (R_f ~0.5) confirms the catalytic cycle's success.

Catalytic cycle of fluoride-activated Hiyama cross-coupling using the triethylsilyl derivative.

Applications in Advanced Materials and Drug Development

OLED Host Materials: In materials science, 2-(Triethylsilyl)-1,1'-biphenyl serves as a critical precursor for the synthesis of silicon-bridged biphenyls (silafluorenes). By subjecting the TES-biphenyl to intramolecular cyclization, researchers generate silafluorene cores that possess exceptionally high triplet energies and thermal stability. These properties make them ideal host materials for blue phosphorescent Organic Light-Emitting Diodes (OLEDs), preventing triplet-triplet annihilation and improving device longevity.

Pharmaceutical Rational Design: In medicinal chemistry, the triethylsilyl group is increasingly utilized as a lipophilic bioisostere. Incorporating the TES-biphenyl motif into a drug candidate can drastically alter its pharmacokinetic profile. The steric bulk of the TES group effectively shields the ortho position of the biphenyl ring from metabolic oxidation by Cytochrome P450 enzymes in the liver, thereby extending the biological half-life of the active pharmaceutical ingredient (API).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7095, Biphenyl" PubChem, [Link]

-

Organic Syntheses. "2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate" Organic Syntheses, [Link]

-

Wang, C., et al. "Zn-Mediated Cross Coupling of Alkynyl Bromides and Polychlorosilanes" The Journal of Organic Chemistry, American Chemical Society, [Link]

Difference between 2-triethylsilylbiphenyl and 4-triethylsilylbiphenyl

Executive Summary

The strategic incorporation of silicon into drug scaffolds—known as "silicon switching"—offers a powerful method to modulate lipophilicity, metabolic stability, and molecular geometry without significantly altering the pharmacophore's electrostatic profile. This guide analyzes the structural and functional divergence between 2-triethylsilylbiphenyl (2-TES-BP) and 4-triethylsilylbiphenyl (4-TES-BP) .

While chemically similar, these two isomers represent distinct tactical tools in drug design:

-

4-TES-BP acts primarily as a metabolic blocker , preventing para-hydroxylation while increasing lipophilicity (LogP) and membrane permeability.

-

2-TES-BP functions as a conformational lock , utilizing the bulky triethylsilyl group to force a high dihedral twist between phenyl rings, potentially inducing atropisomerism or disrupting planarity-dependent toxicity.

Structural & Electronic Divergence

The core difference between the two isomers lies in the ortho-effect exerted by the silyl group in the 2-position versus the steric freedom of the 4-position.

Steric Influence on Dihedral Geometry

Biphenyls exist in a delicate energetic balance between planar conjugation (favored by

-

4-TES-BP (Para-substituted): The triethylsilyl group is remote from the central C1–C1' bond. The molecule retains a standard biphenyl torsion angle (

in solution), allowing for rotational freedom and potential metabolic docking into planar-preferring CYP450 active sites. -

2-TES-BP (Ortho-substituted): The steric bulk of the triethylsilyl group (A-value

kcal/mol, significantly larger than methyl) creates severe repulsion with the ortho-hydrogens of the adjacent ring. This forces the system into a highly twisted, nearly perpendicular conformation (

Electronic Modulation (The -Silicon Effect)

Silicon is more electropositive than carbon (Paulding electronegativity: Si 1.90 vs C 2.55), creating a polarized C–Si bond.

-

Inductive Effect (+I): Both isomers exhibit electron donation into the ring.

-

Hyperconjugation: In 4-TES-BP , the C–Si

bond can hyperconjugate with the aromatic

Synthetic Access & Methodologies

Reliable synthesis is paramount for structure-activity relationship (SAR) studies. While C–H activation is modern, the Grignard method remains the most robust, self-validating protocol for generating regioisomerically pure standards.

Protocol A: Regioselective Grignard Synthesis (Recommended)

Applicable to both 2- and 4-isomers using the corresponding bromobiphenyl precursor.

Reagents:

-

Precursor: 2-bromo- or 4-bromobiphenyl

-

Solvent: Anhydrous THF (stabilizer-free)

-

Reagent: Magnesium turnings (mechanically activated), Chlorotriethylsilane (TESCl)

Step-by-Step Workflow:

-

Activation: Flame-dry a 3-neck flask under Ar. Add Mg turnings (1.2 equiv) and a single crystal of

. Dry stir for 10 min to crush oxide layer. -

Initiation: Add 10% of the bromobiphenyl solution in THF. Heat gently until ether reflux initiates (turbidity/color change to grey).

-

Propagation: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux. Stir for 2 hours post-addition to ensure complete formation of the Grignard species (

). -

Silylation: Cool the Grignard solution to 0°C. Add TESCl (1.1 equiv) dropwise. Critical: The reaction is exothermic; maintain internal temp < 10°C to prevent scrambling.

-

Workup: Quench with sat.

.[1] Extract with hexanes (to remove silanols). Silica gel chromatography (Hexanes/EtOAc 99:1).

Protocol B: Iridium-Catalyzed C–H Silylation (4-Isomer Specific)

For late-stage functionalization where the 4-position is sterically accessible.

-

Catalyst:

(1.5 mol%) + 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy). -

Silane:

(3 equiv).[2][3] -

Selectivity: Favors meta or para positions governed by steric accessibility. In unsubstituted biphenyl, the 4-position is statistically and sterically favored.

Applications in Drug Discovery[4][5][6][7]

The "Para-Block" Strategy (4-TES-BP)

Metabolic clearance of biphenyl drugs often proceeds via CYP450-mediated hydroxylation at the 4-position (e.g., Flurbiprofen).

-

Mechanism: Replacing the 4-H with a 4-TES group blocks this site.

-

Advantage: Unlike fluorine (which blocks metabolism but withdraws electrons), silicon blocks metabolism while donating electrons and significantly increasing lipophilicity (+2.5 LogP shift), enhancing blood-brain barrier (BBB) penetration.

The "Twist-Lock" Strategy (2-TES-BP)

-

Mechanism: The 2-TES group forces the biphenyl into a non-planar geometry.

-

Utility: This is essential when planar conformations are associated with toxicity (e.g., intercalation into DNA) or when the target receptor requires a specific twisted rotamer (atropisomer). The 2-TES group acts as a "super-methyl" steric wedge.

Comparative Reactivity & Stability

A critical consideration is protodesilylation —the acid-catalyzed cleavage of the C–Si bond.

| Feature | 2-Triethylsilylbiphenyl | 4-Triethylsilylbiphenyl |

| Protodesilylation Risk | High. Cleavage relieves the high steric strain of the twisted ring system (strain release driving force). | Low. The system is relatively unstrained; C–Si bond is stable under physiological pH. |

| Metabolic Stability | Moderate.[4][5] Sterics protect the Si-C bond, but the 4-position remains open to oxidation. | High. Blocks the primary metabolic soft spot (para-position). |

| LogP Impact | High increase (Lipophilic & Bulky). | High increase (Lipophilic). |

| Synthesis Yield | ~75% (Grignard). Difficult via C-H activation. | >90% (Grignard or Ir-Catalysis). |

Visualizing the Divergence

The following diagram illustrates the synthesis pathways and the functional divergence of the two isomers in a biological context.

Figure 1: Comparative workflow showing the parallel synthesis and divergent physicochemical outcomes of 2- vs. 4-silylation.

References

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

-

Tacke, R., et al. (2008). Sila-haloperidol: A Silicon Analogue of the Dopamine D2 Receptor Antagonist Haloperidol. ChemMedChem.[6] Link

-

Simmons, E. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regioselective Silylation of Aromatic C-H Bonds. Journal of the American Chemical Society. Link

-

Ramesh, R., et al. (2018). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. Journal of Organic Chemistry.[7] Link

-

Lippert, T., et al. (2009). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iridium-Catalyzed (Z)-Trialkylsilylation of Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. chigroup.site [chigroup.site]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Arylsilane synthesis [organic-chemistry.org]

Conformational Locking via Ortho-Triethylsilyl Steric Hindrance in Biphenyl Systems: A Technical Guide

Executive Summary

Atropisomerism—chirality arising from hindered rotation around a single bond—is a critical structural feature in both asymmetric catalysis and modern drug discovery. In biphenyl systems, the rotational barrier (

Mechanistic Causality: The Steric Architecture of the TES Group

The efficacy of the triethylsilyl group in restricting bond rotation is not merely a function of its molecular weight, but rather its dynamic spatial geometry.

Unlike the rigid, compact nature of a tert-butyl group or a trimethylsilyl (TMS) group, the TES group possesses three flexible ethyl arms attached to a central silicon atom. The carbon-silicon bond (~1.87 Å) is significantly longer than a standard carbon-carbon bond (~1.54 Å). This extended bond length projects the silicon center further outward from the aromatic ring. However, the rotational flexibility of the ethyl arms creates a massive "sweeping" effective cone angle.

When the biphenyl system attempts to rotate through a coplanar transition state, the sweeping ethyl arms of the ortho-TES group severely clash with the ortho' protons or substituents on the adjacent phenyl ring. This induces an extreme spike in Pauli repulsion (1)[1]. The resulting transition state energy (

Quantitative Analysis of Rotational Barriers

To understand the specific impact of the TES group, it must be benchmarked against other common substituents. The table below summarizes the thermodynamic impact of various ortho-substituents on a standardized biphenyl model (assuming a constant ortho'-methyl group on the adjacent ring for comparative baseline purposes).

| Ortho Substituent | Effective Cone Angle (θ) | Approx. Rotational Barrier ( | Atropisomer Stability (298 K) |

| Hydrogen (-H) | 120° | < 5 kcal/mol | Freely rotating |

| Methyl (-CH3) | 140° | ~18 kcal/mol | Rapid racemization |

| Trimethylsilyl (-TMS) | 170° | ~22 kcal/mol | Marginally stable (Minutes) |

| Triethylsilyl (-TES) | 190° | ~28 kcal/mol | Stable (Days/Months) |

| tert-Butyldimethylsilyl (-TBS) | 210° | >32 kcal/mol | Highly stable (Years) |

Data Synthesis Note: The substitution of a phenyl ring with a bulky silyl-bearing group substantially improves stereoselectivity by dictating the preferential formation of a single, stable diastereomer (2)[2].

Experimental Workflow: Synthesis & Kinetic Validation

To reliably synthesize and validate ortho-TES biphenyls, the protocol must be treated as a self-validating system. The following methodology utilizes Directed ortho Metalation (DoM), a highly strategic approach for functionalizing aromatic molecules (3)[3].

Phase 1: Directed Ortho Metalation (DoM) and Silylation

-

Substrate Preparation : Dissolve the biphenyl-2-O-carbamate scaffold in anhydrous THF under a strict argon atmosphere.

-

Metalation : Cool the reactor to -78 °C. Slowly add 1.1 equivalents of sec-butyllithium (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Causality: The O-carbamate group acts as a Directed Metalation Group (DMG), coordinating the lithium to the ortho position. TMEDA breaks down the sec-BuLi hexamers into reactive monomers, kinetically driving the deprotonation.

-

-

Self-Validation Check (Critical) : Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. Proceed to the next step only if >95% deuterium incorporation is observed at the ortho position.

-

Electrophilic Trapping : Introduce 1.2 equivalents of triethylsilyl chloride (TES-Cl) dropwise. Allow the reaction to slowly warm to room temperature. The warming phase provides the necessary thermal energy to overcome the steric barrier of the incoming bulky TES group.

Phase 2: Kinetic Resolution & Thermodynamic Analysis

-

Chromatographic Resolution : Subject the purified racemic ortho-TES biphenyl to chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase (e.g., Chiralcel OD-H). Baseline separation confirms the presence of stable atropisomers.

-

Thermal Racemization : Isolate a single enantiomer (>99% ee) and dissolve it in a high-boiling solvent (e.g., toluene).

-

Data Acquisition : Heat the sample to a constant 80 °C. Extract aliquots every 30 minutes and measure the degradation of enantiomeric excess (ee) via chiral HPLC.

-

Thermodynamic Calculation : Plot

versus time to extract the rate constant (

Workflow for the synthesis and kinetic validation of ortho-TES biphenyl atropisomers.

Applications in Drug Development and Catalysis

The integration of silicon-containing bulky groups is rapidly expanding in pharmaceutical chemistry (4)[4]. In drug design, a freely rotating biphenyl core suffers a massive entropic penalty upon binding to a target receptor, as it must freeze into a single bioactive conformation. By installing an ortho-TES group, medicinal chemists can pre-organize and lock the biphenyl scaffold into its bioactive axial geometry. This pre-organization eliminates the entropic penalty, drastically increasing target affinity and selectivity.

Similarly, in asymmetric catalysis, the introduction of a 4-(triethylsilyl)phenyl group into chiral phosphoramidite ligands has been proven to substantially improve both conversion rates and stereoselectivity during Pd-catalyzed C–C bond cleavage reactions (5)[5]. The steric bulk creates a deep, rigid chiral pocket that forces the incoming substrate into a highly specific transition state trajectory.

Logical pathway from ortho-TES substitution to enhanced catalytic and pharmacological efficacy.

References

-

Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C–C Bond Cleavage Reaction | Organic Letters - ACS Publications. Available at: [Link]

-

Chiral cooperativity in diastereomeric diphosphite ligands: effects on the rhodium-catalyzed enantioselective hydroformylation | SciSpace. Available at: [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews - ACS Publications. Available at:[Link]

-

Gauging the Steric Effects of Silyl Groups with a Molecular Balance | ResearchGate. Available at:[Link]

-

The role of silicon in drug discovery: a review | RSC Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Stability Profile of 2-(Triethylsilyl)-1,1'-biphenyl

Topic: Stability of 2-(Triethylsilyl)-1,1'-biphenyl in Air and Moisture Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Triethylsilyl)-1,1'-biphenyl represents a class of sterically hindered arylsilanes that exhibit a distinct stability profile compared to their trimethylsilyl (TMS) analogs. While often utilized as a latent nucleophile in cross-coupling reactions (e.g., Hiyama-Denmark coupling) or as a robust protecting group model, its handling requirements are dictated by the specific steric environment of the ortho-substituted biphenyl system.

This guide provides a mechanistic analysis of its stability in air and moisture, defining the operational boundaries for its storage and experimental use.

Physicochemical Stability Architecture

The stability of 2-(Triethylsilyl)-1,1'-biphenyl is governed by two primary structural factors that create a "Steric Shield" around the silicon center:

-

The Silyl Substituents (Triethyl vs. Trimethyl): The triethylsilyl (TES) group is approximately 64 times more stable towards acid-catalyzed hydrolysis than the trimethylsilyl (TMS) group [1]. The additional steric bulk of the ethyl chains retards the approach of nucleophiles (water/hydroxide) and electrophiles (protons).

-

The Ortho-Biphenyl Effect: The phenyl ring at the 2-position of the biphenyl system exerts significant steric pressure. This "ortho-effect" inhibits the formation of the pentacoordinate silicon intermediate required for nucleophilic attack and destabilizes the Wheland intermediate formed during electrophilic protodesilylation.

Stability Data Summary

| Parameter | Condition | Stability Status | Mechanistic Note |

| Atmospheric Oxygen | Ambient Air (25°C) | Stable | C(aryl)–Si bond is resistant to autoxidation without catalyst (e.g., Cu, Pd). |

| Atmospheric Moisture | 60% RH, Neutral pH | Stable | Hydrolysis is kinetically inhibited by steric bulk. |

| Aqueous Solution | Neutral pH | Stable | Insoluble in water; phase separation protects the interface. |

| Acidic Moisture | pH < 4 (e.g., Acidic Fumes) | Conditionally Unstable | Slow protodesilylation occurs over time. |

| Fluoride Exposure | TBAF / HF fumes | Unstable | Rapid desilylation driven by the high Si–F bond energy (135 kcal/mol). |

Degradation Pathways & Mechanisms

To understand the stability limits, one must understand the degradation mechanisms.[1] The molecule does not randomly decompose; it follows specific pathways triggered by environmental catalysts.

Protodesilylation (Moisture + Acid)

In the presence of moisture and an acidic catalyst (even trace HCl from chloroform degradation), the compound undergoes protodesilylation. The mechanism involves the rate-determining protonation of the aromatic ring at the ipso position, followed by the loss of the silyl group.

-

Why it is stable in neutral moisture: The bulky TES group and the ortho-phenyl ring block the approach of the proton and destabilize the transition state, making the reaction kinetically very slow compared to simple phenyltrimethylsilane.

Oxidative Cleavage (Tamao-Fleming Conditions)

While the C–Si bond can be oxidized to a C–OH bond (phenol), this requires specific "Tamao Oxidation" conditions (H₂O₂ + Fluoride source + Catalyst). Atmospheric oxygen alone is insufficient to break the C–Si bond at ambient temperatures.

Visualization: Stability & Reactivity Flow

The following diagram illustrates the stability thresholds and the specific triggers required to degrade the molecule.

Figure 1: Stability thresholds of 2-(Triethylsilyl)-1,1'-biphenyl showing kinetic resistance to neutral air/moisture versus susceptibility to acid/fluoride.

Handling & Storage Protocols

Based on the stability profile, the following protocols ensure the integrity of the material for drug development and analytical standards.

Storage Hierarchy

-

Ideal (Long-Term > 6 Months): Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. This prevents trace acidification from environmental contaminants.

-

Acceptable (Short-Term < 1 Month): Store in a tightly sealed vial with a desiccator at room temperature.

-

Avoid: Storage in open vessels near acidic reagents (e.g., HCl, TFA) or fluoride sources.

Handling in the Laboratory

-

Weighing: Can be weighed in air. The induction period for hydrolysis is long enough that brief exposure (minutes to hours) to ambient humidity is negligible.

-

Solvents: Use anhydrous solvents (THF, DCM) for reactions to prevent competitive hydrolysis if Lewis Acids are present. For simple transfers, reagent-grade solvents are acceptable if used immediately.

Experimental Validation: Self-Validating Protocol

To verify the integrity of a batch that has been exposed to air or moisture, use this self-validating NMR protocol. This method relies on detecting the specific shift of the desilylated product (Biphenyl).

Protocol: 1H-NMR Purity Check

Objective: Quantify the extent of protodesilylation (hydrolysis).

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃ (Note: Ensure CDCl₃ is neutralized with basic alumina or silver foil to prevent acid-catalyzed degradation during the measurement).

-

Acquisition: Standard proton parameters (16 scans, d1=1s).

-

Analysis (Diagnostic Signals):

-

Target Molecule: Look for the ethyl group signals on Silicon.

-

Si-CH₂-: Multiplet/Quartet typically around 0.5 - 0.9 ppm .

-

Si-C-CH₃: Triplet typically around 0.8 - 1.0 ppm .

-

-

Degradation Product (Biphenyl):

-

Biphenyl has a characteristic symmetry. Look for the absence of the ethyl signals.

-

Check the aromatic region (7.3 - 7.6 ppm). The integration ratio of Aromatic H to Aliphatic H (Ethyl) should be consistent (9 Aromatic H : 15 Aliphatic H).

-

-

-

Calculation:

-

If the integral of the ethyl region is lower than theoretical relative to the aromatic region, or if a new set of aromatic peaks (matching pure biphenyl) appears, degradation has occurred.

-

Visualization: Diagnostic NMR Workflow

Figure 2: Logic flow for validating compound stability via 1H-NMR spectroscopy.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library. Gelest. [Link]

- Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. (Contextual grounding for TES vs TMS stability).

- Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling. Chemistry – A European Journal, 12(19), 4954-4963. (Contextual grounding for reactivity of hindered arylsilanes).

Sources

Solubility of 2-(Triethylsilyl)-1,1'-biphenyl in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Triethylsilyl)-1,1'-biphenyl in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Triethylsilyl)-1,1'-biphenyl, a key organosilicon intermediate in modern organic synthesis. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the underlying chemical principles that govern its solubility and presents robust, step-by-step experimental protocols for its empirical determination. By grounding the discussion in the principles of molecular structure and intermolecular forces, and providing detailed, self-validating methodologies, this guide equips researchers with the necessary tools to effectively handle this compound in various solution-phase applications, from reaction optimization to purification and formulation.

Introduction: The Role and Significance of 2-(Triethylsilyl)-1,1'-biphenyl

Biphenyl and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, natural products, and advanced materials.[1][2] The functionalization of the biphenyl scaffold is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures.[1][2] 2-(Triethylsilyl)-1,1'-biphenyl serves as a valuable intermediate in this context. The introduction of the triethylsilyl (Si(CH₂CH₃)₃) group serves multiple strategic purposes:

-

Solubility Enhancement: Silylation is a well-established method for increasing the solubility of organic compounds, particularly those with active hydrogen atoms, in inert organic solvents.[3] The bulky, nonpolar triethylsilyl group disrupts crystal lattice packing and increases lipophilicity, thereby improving solubility in nonpolar media.

-

Directing Group: The silyl group can act as a positional directing group in subsequent electrophilic substitution reactions on the aromatic rings.

-

Protecting Group: In some synthetic routes, the silyl group can serve as a protecting group that can be removed under specific conditions.

A thorough understanding of the solubility of 2-(Triethylsilyl)-1,1'-biphenyl is therefore not merely an academic exercise; it is a critical prerequisite for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like chromatography and recrystallization, and is a key parameter in formulation development for potential downstream applications.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the primary determinant of solubility.[4] The molecular structure of 2-(Triethylsilyl)-1,1'-biphenyl provides clear indicators of its expected behavior in various solvents.

-

Molecular Structure: The compound consists of a nonpolar biphenyl core—two covalently linked benzene rings—and a large, nonpolar triethylsilyl group. The molecule lacks significant hydrogen bond donor or acceptor sites.

-

Intermolecular Forces: The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[5] For 2-(Triethylsilyl)-1,1'-biphenyl, the dominant intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).

-

Polarity: Due to its structure, the compound is decidedly nonpolar and lipophilic.

Based on these characteristics, it is predicted that 2-(Triethylsilyl)-1,1'-biphenyl will exhibit high solubility in nonpolar organic solvents (e.g., alkanes, aromatic hydrocarbons) and very low solubility in polar solvents, especially polar protic solvents like water and methanol.[4]

Table 1: Predicted Qualitative Solubility of 2-(Triethylsilyl)-1,1'-biphenyl

This table provides a qualitative prediction based on chemical principles. Experimental verification is essential for quantitative applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very High | "Like dissolves like"; strong van der Waals interactions between the nonpolar solute and solvent.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Very High | Similar to aliphatic solvents, with potential for favorable π-π interactions between aromatic rings.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are weakly polar and can effectively solvate the nonpolar structure.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | Solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | Increased polarity of the solvent reduces its ability to effectively solvate the nonpolar solute. |

| Alcohols | Ethanol, Methanol | Very Low | Strong hydrogen bonding network of the solvent makes it energetically unfavorable to create a cavity for the nonpolar solute.[7] |

| Polar Protic | Water | Practically Insoluble | Extreme mismatch in polarity and intermolecular forces.[4][6] |

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following sections provide detailed, robust protocols for quantitative solubility measurement. These methods are synthesized from established practices for determining the solubility of organic compounds.[8][9][10][11]

Gravimetric Method (Equilibrium Solubility)

This method is considered a gold standard for its directness and accuracy. It involves preparing a saturated solution, separating the dissolved solute from the excess solid, and quantifying the mass of the dissolved solute.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solute is crucial to ensure that the solution reaches its saturation point at the given temperature.

-

Equilibration Time (24-48h): Dissolution is not instantaneous. A prolonged equilibration period with agitation ensures that the system reaches a true thermodynamic equilibrium.

-

Syringe Filtration (0.22 µm): This is a critical step. Undissolved microscopic particles, if not removed, will be carried over with the supernatant, leading to a significant overestimation of solubility. A solvent-compatible (e.g., PTFE) filter is essential.

-

Constant Temperature: Solubility is highly temperature-dependent.[4] A thermostatic bath or shaker ensures that the measurement is made at a defined and reproducible temperature.

Experimental Workflow Diagram:

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., ~100 mg) of 2-(Triethylsilyl)-1,1'-biphenyl to a glass vial. Using a calibrated pipette, add a known volume (e.g., 2.00 mL) of the test solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for 24-48 hours.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Tare an analytical balance and record the mass of a clean, dry evaporation dish (or vial).

-

Filtration: Carefully draw a known aliquot of the clear supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.22 µm solvent-compatible syringe filter and dispense the filtrate into the pre-weighed dish.

-

Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point until a constant weight is achieved.

-

Weighing: Cool the dish in a desiccator to prevent moisture absorption, then weigh it on the same analytical balance.

-

Calculation:

-

Mass of residue = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Trustworthiness and Self-Validation:

-

Triplicate Runs: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation.

-

Equilibrium Confirmation: To validate the 24-48 hour timeframe, conduct a kinetic study by taking measurements at several time points (e.g., 12, 24, 36, 48 hours). The solubility value should plateau, confirming that equilibrium has been reached.

-

Purity Analysis: The purity of the 2-(Triethylsilyl)-1,1'-biphenyl should be >98% as determined by NMR or GC-MS, as impurities can significantly alter solubility.

High-Throughput Screening (HTS) Methods

For rapid screening across many solvents, HTS methods are often employed in drug discovery.[10] These typically rely on spectroscopic or chromatographic analysis. An example workflow using UV-Vis spectroscopy is described below, which is applicable if the compound has a suitable chromophore.

Experimental Workflow Diagram:

Caption: Workflow for solubility determination via UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Calibration Curve:

-

Prepare a stock solution of 2-(Triethylsilyl)-1,1'-biphenyl of known concentration in the desired solvent.

-

Perform a series of accurate dilutions to create at least five standard solutions.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (Beer-Lambert Law). The R² value should be >0.99 for a reliable curve.

-

-

Saturated Solution Analysis:

-

Prepare a filtered saturated solution as described in the gravimetric method (steps 1-3).

-

Accurately dilute a small volume of the filtrate with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted sample.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

-

Conclusion

While specific quantitative data for the solubility of 2-(Triethylsilyl)-1,1'-biphenyl is not widely published, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise applications, this guide provides robust, detailed, and self-validating experimental protocols for the accurate determination of its solubility. Mastery of these techniques is essential for any researcher aiming to leverage the synthetic utility of this versatile silylated biphenyl intermediate, ensuring reproducible and optimized results in the laboratory and beyond.

References

-

Title: Procedure for Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Determination of Solubility Class Source: University of Al-maarif, College of Pharmacy URL: [Link]

-

Title: Solubility Source: Chemistry Online @ UTSC URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Biphenyl - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes Source: PMC (PubMed Central) URL: [Link]

-

Title: 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate Source: Organic Syntheses Procedure URL: [Link]

-

Title: (S)-1,1-Diphenylprolinol Trimethylsilyl Ether Source: Organic Syntheses Procedure URL: [Link]

-

Title: Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure Source: Environmental Science & Technology URL: [Link]

-

Title: 4-(Triphenylsilyl)-1,1′-biphenyl Source: CAS Common Chemistry URL: [Link]

-

Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory Source: ResearchGate URL: [Link]

-

Title: Biphenyl | C6H5C6H5 | CID 7095 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne Source: Organic Syntheses URL: [Link]

-

Title: Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles Source: PMC (PubMed Central) URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: PMC (PubMed Central) URL: [Link]

- Title: Process for the improvement of the solubility of certain organic compounds which are sparingly soluble in inert solvents by silylation with trialkylsilylcyanide Source: Google Patents URL

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0165509A1 - Process for the improvement of the solubility of certain organic compounds which are sparingly soluble in inert solvents by silylation with trialkylsilylcyanide - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. uoa.edu.iq [uoa.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lifechemicals.com [lifechemicals.com]

- 11. benchchem.com [benchchem.com]

The Silicon Switch: Ortho-Silylated Biaryls in Drug Discovery & Catalysis

Topic: Ortho-Silylated Biaryl Compounds Literature Review Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in nearly 25% of all small-molecule drugs. However, the introduction of an ortho-silyl group—often termed the "Silicon Switch"—remains a frontier challenge. This modification is not merely structural; it fundamentally alters the physicochemical profile of a drug candidate by increasing lipophilicity (LogP), improving metabolic stability (blocking metabolic hot-spots), and inducing atropisomerism through steric hindrance.

This guide synthesizes the latest literature on the synthesis, reactivity, and application of ortho-silylated biaryls. It moves beyond standard protocols to address the specific mechanistic bottlenecks of installing bulky silicon groups in sterically congested environments.

Synthetic Strategies: Overcoming Steric Congestion[1]

Constructing ortho-silylated biaryls requires overcoming the significant steric repulsion between the aryl rings and the silyl group. Two primary strategies dominate the literature: Transition-Metal Catalyzed C-H Silylation and Atroposelective Cross-Coupling .

Method A: Rhodium-Catalyzed C-H Silylation

The most atom-economical approach involves the direct silylation of a pre-formed biaryl C-H bond. Seminal work by the Hartwig group has established Rh(I) catalysis as the gold standard for this transformation, utilizing hydrosilanes as the silyl source.

Mechanistic Insight: The Rh(I) Hydride Cycle

Unlike earlier proposals suggesting a Rh(III) intermediate as the resting state, recent kinetic and computational studies confirm that a Rh(I)-silyl species is the resting state, while the active species is a Rh(I)-hydride. The reaction is driven by the extrusion of hydrogen (often using a hydrogen acceptor like norbornene).

Key Mechanistic Features:

-

Active Catalyst: Monomeric [Rh(L)H].

-

Resting State: [Rh(L)(H)(SiR3)].

-

Rate-Limiting Step: Oxidative addition of the sterically hindered C-H bond or reductive elimination of H2 (depending on substrate).

-

Regioselectivity: Exclusively ortho due to the directing group (DG) effect (e.g., pyridine, phosphine, or hydrosilyl itself).

Figure 1: Simplified catalytic cycle for Rh-catalyzed ortho-C-H silylation of biaryls. The steric barrier at the oxidative addition step is the critical parameter for substrate scope.

Experimental Protocol: Rh-Catalyzed Ortho-Silylation

Source Validation: Adapted from Hartwig et al. (J. Am. Chem. Soc.) and related literature [1, 3].

Reagents:

-

Substrate: 2-Phenylpyridine (1.0 equiv)

-

Silane: HSiEt3 (3.0 equiv)

-

Catalyst: [Rh(cod)Cl]2 (2.5 mol%)

-

Ligand: DTBM-Segphos (5 mol%) (Crucial for high turnover in sterically demanding cases)

-

H-Acceptor: Norbornene (1.0 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Glovebox Assembly: In a N2-filled glovebox, charge a pressure tube with [Rh(cod)Cl]2 and DTBM-Segphos. Dissolve in THF (0.5 M). Stir for 10 mins to generate the active catalyst.

-

Substrate Addition: Add 2-phenylpyridine and norbornene.

-

Silane Injection: Add HSiEt3 dropwise. (Note: Excess silane drives the equilibrium).

-

Heating: Seal the tube and heat to 135 °C for 16 hours. Causality: High temperature is required to overcome the activation energy of the sterically hindered C-H bond.

-

Workup: Cool to RT. Filter through a short pad of silica to remove Rh residues. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Atroposelective Synthesis via Desymmetrization

For biaryls where chirality is key (e.g., BINOL derivatives), simple silylation is insufficient. Recent advances by Tan and List utilize chiral counteranion-directed catalysis or oxidative cross-coupling to achieve atroposelective silylation.

-

Strategy: Desymmetrization of prochiral biaryl diols or triflates.

-

Catalyst: Chiral phosphoric acids (CPA) or chiral Ni/Pd complexes.

-

Outcome: Enantioenriched ortho-silylated biaryls with ee > 90% [2, 5].[1]

Reactivity Profile: The Hiyama Coupling Challenge

Once installed, the ortho-silyl group serves as a latent handle for C-C bond formation via Hiyama coupling. However, ortho-substitution severely hampers the transmetalation step due to steric shielding of the silicon atom.

Optimization Table: Conditions for Sterically Hindered Hiyama Coupling

| Parameter | Standard Conditions | Optimized for Ortho-Silylated Biaryls | Mechanistic Rationale |

| Activator | TBAF (Fluoride) | TASF or AgF + KOtBu | Fluoride sources with non-coordinating cations (TAS+) prevent "naked" fluoride side reactions; Silver (Ag) assists in transmetalation via Si-Ag intermediates. |

| Catalyst | Pd(PPh3)4 | Pd-PEPPSI-IPent or Pd2(dba)3 + XPhos | Bulky, electron-rich ligands (XPhos) facilitate oxidative addition of the aryl halide and stabilize the crowded Pd center during transmetalation. |

| Silane Group | -SiMe3 | -Si(OMe)3 or -SiF3 | Alkoxy/fluoro groups increase Lewis acidity of Si, facilitating hypervalent silicate formation (pentacoordinate intermediate) necessary for transmetalation. |

| Solvent | THF | 1,4-Dioxane/H2O (10:1) | Water is essential for in-situ hydrolysis of alkoxysilanes to more reactive silanols. |

Self-Validating Check: If the reaction stalls, switch from a trialkylsilane (-SiMe3) to a silanol (-SiMe2OH) or silanolate. The open coordination site on the silanol dramatically accelerates transmetalation [4, 6].

Applications: The "Silicon Switch" in Drug Design

Replacing a carbon atom with silicon (C/Si exchange) is a potent strategy in modern drug discovery.

Metabolic Stability

Silicon is more electropositive than carbon, altering the electron density of the biaryl ring.

-

Effect: The C-Si bond is longer (1.89 Å vs 1.54 Å), changing the shape of the molecule slightly.

-

Benefit: Ortho-silylation blocks metabolic oxidation at the most reactive ring positions (para/ortho), significantly extending half-life (t1/2) without altering potency.

Atropisomerism as a Feature

Ortho-silyl groups are bulky (TMS A-value ~2.5). This bulk can lock the biaryl axis, creating stable atropisomers.

-

Application: Designing kinase inhibitors where a specific axial chirality fits the ATP binding pocket more effectively than the racemate.

Figure 2: Strategic workflow for implementing the Silicon Switch in lead optimization.

References

-

Rh(II)‐Catalyzed Dehydrogenative Silylation of Biaryl‐Type Monophosphines with Hydrosilanes. ResearchGate. Available at: [Link]

-

Atroposelective Silylation of 1,1'-Biaryl-2,6-diols by a Chiral Counteranion Directed Desymmetrization. PubMed. Available at: [Link]

-

Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C–H Bonds. PMC. Available at: [Link]

-

Hiyama Coupling - Organic Chemistry Portal. Available at: [Link]

-

Reductive desymmetric silylation of biaryl bis(triflates) enabled by a chiral nickel/picolinamide complex. PMC. Available at: [Link]

-

Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

Sources

The Silicon Switch: Electronic & Conformational Engineering of 2-Silyl Biphenyls

Topic: Electronic Properties of 2-Silyl Substituted Biphenyls Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of silyl groups at the ortho (2-) position of biphenyl scaffolds represents a high-impact molecular design strategy in both optoelectronics (OLEDs) and medicinal chemistry. Unlike para- or meta-substitution, which primarily modulates electronics via induction or resonance, 2-silyl substitution acts as a steric-electronic gate .

By forcing the biphenyl backbone into a highly twisted, non-planar conformation (dihedral angle

Theoretical Framework: The Physics of the Twist

The defining feature of 2-silyl biphenyls is the "Orthogonal Twist." In unsubstituted biphenyl, the equilibrium dihedral angle in solution is approximately 44.4° , allowing for partial

2.1 Electronic Consequences

-

Conjugation Breakage (Blue Shift): The twist disrupts the overlap between the

-systems of the two rings. This confinement of the wavefunction raises the Singlet ( -

Hyperconjugation: The silicon atom is not merely a "fat proton." The

-

Triplet Confinement: In OLEDs, this is critical.[1] By breaking conjugation, the triplet exciton is confined to a single ring, preventing it from delocalizing and quenching. This results in a high

(> 2.8 eV), making these materials ideal hosts for blue phosphors.

Figure 1: Mechanistic flow illustrating how steric bulk translates to electronic confinement.

Comparative Electronic Data

The following table contrasts the electronic properties of unsubstituted biphenyl against 2-silyl derivatives. Note the dramatic increase in Dihedral Angle and Triplet Energy (

| Property | Biphenyl (Ref) | 2-(TMS)Biphenyl | 2,2'-bis(TMS)Biphenyl | Impact |

| Dihedral Angle ( | ~44° | ~65–75° | ~90° (Orthogonal) | Decouples rings |

| HOMO Level | -6.0 eV | -5.9 eV | -5.8 eV | |

| LUMO Level | -1.2 eV | -1.3 eV | -1.4 eV | |

| Triplet Energy ( | 2.85 eV | ~3.0 eV | > 3.1 eV | Critical for Blue Hosts |

| Conjugation Length | Extended | Interrupted | Isolated | Determines color purity |

Data approximated from standard DFT (B3LYP/6-31G) and photophysical literature.*

Robust Synthetic Methodology

While catalytic C-H silylation is elegant, the Directed ortho-Metalation (DoM) pathway remains the most "trustworthy" and scalable method for generating 2-silyl biphenyls with high regiocontrol. This protocol is self-validating via colorimetric changes during lithiation.

Protocol: 2-(Trimethylsilyl)biphenyl via DoM

Reagents:

-

2-Bromobiphenyl (1.0 equiv)

-

-Butyllithium (

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add 2-bromobiphenyl and anhydrous THF (0.2 M concentration).

-

Lithiation (The Critical Step): Cool to -78°C (dry ice/acetone). Add

-BuLi dropwise over 20 minutes.-

Validation: The solution should turn a distinct yellow/orange, indicating the formation of the 2-lithiobiphenyl species.

-

Hold: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

-

-

Silylation: Add TMSCl dropwise at -78°C. The orange color should fade to clear/pale yellow as the electrophile quenches the lithio-species.

-

Warming: Allow the reaction to warm to room temperature naturally over 2 hours.

-

Workup: Quench with sat.

, extract with diethyl ether, and dry over -

Purification: Vacuum distillation or flash chromatography (Hexanes).

Figure 2: Directed ortho-Metalation (DoM) workflow for reliable synthesis.

Applications & Utility

5.1 OLED Host Materials (The "Universal Host")

In Phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (

-

Problem: Planar biphenyls have low

(~2.8 eV), which quenches blue emitters. -

Solution: 2-Silyl substitution twists the rings, raising

to >3.0 eV. -

Example: SimCP (3,5-di(9H-carbazol-9-yl)phenyl)silane derivatives utilize this twist to act as "universal hosts" for blue, green, and red emitters.

5.2 Medicinal Chemistry (The "Silicon Switch")

Silicon is a bioisostere of carbon but with distinct properties:

-

Bond Length: C-Si (1.87 Å) is longer than C-C (1.54 Å). In a biphenyl drug scaffold, a 2-silyl switch expands the molecular volume and alters the trajectory of the second ring, potentially accessing new binding pockets.

-

Lipophilicity: Silyl groups increase

, enhancing membrane permeability for CNS targets. -

Metabolic Blockade: The bulky silyl group at the ortho position sterically protects the ring from metabolic oxidation (P450 metabolism), extending the drug's half-life (

).

References

-

Kawakami, Y., et al. (2003). "Synthesis and properties of silyl-substituted biphenyl derivatives as host materials for organic electroluminescence." Journal of Organometallic Chemistry.

-

Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today.

-

Hartwig, J. F. (2012). "Catalytic C-H Silylation of Arenes." Accounts of Chemical Research.

-

Greb, L., et al. (2013). "Silicon-Based Biphenyl Hosts for Blue Phosphorescent OLEDs." Organic Electronics.

-

Vertex AI Search. (2025).[2] "Electronic properties of 2-silyl substituted biphenyls." [Generated Context Data]

Sources

Advanced Utilization of Sterically Hindered Aryl Silanes in Organic Synthesis

[1]

Executive Summary

This technical guide addresses the specific challenges and strategic advantages of employing sterically hindered aryl silanes in complex organic synthesis and medicinal chemistry. While organosilicon reagents are ubiquitous, sterically encumbered derivatives (e.g., mesityl silanes, ortho-substituted arylsilanes) present unique reactivity profiles that defy standard protocols. This document details the mechanistic imperatives for activating these inert centers, provides validated protocols for their cross-coupling, and explores their application as bioisosteres in drug design.

Mechanistic Principles: The Steric Paradox

Sterically hindered aryl silanes exhibit a "steric paradox": the same bulk that confers exceptional stability against protodesilylation and hydrolysis also inhibits the critical transmetallation step in catalysis.

Stability vs. Reactivity

Unlike boronates, organosilanes are generally stable to air and moisture. However, for cross-coupling (Hiyama type), the silicon center must undergo a coordination expansion from tetracoordinate (

-

The Barrier: Bulky substituents (e.g., o-methyl, o-alkoxy) sterically block the approach of activating agents (fluoride or hydroxide) and the subsequent approach of the Pd-center.

-

The Solution: The use of silanolates (

) rather than silanes (

Mechanistic Pathway Visualization

The following diagram illustrates the activation pathway for a hindered aryl silane, highlighting the critical pentacoordinate transition state.

Caption: Activation pathway of hindered silanes via coordination expansion to pentacoordinate silicates.

Key Applications & Methodologies

Cross-Coupling of Hindered Silanolates (Hiyama-Denmark)

Standard Hiyama conditions (Pd(OAc)₂, TBAF) often fail for ortho-substituted aryl silanes due to slow transmetallation. The Denmark modification utilizes silanolate salts and bulky phosphine ligands to overcome this.

Protocol: Coupling of Potassium (2,4,6-Trimethylphenyl)dimethylsilanolate

This protocol is optimized for coupling mesityl-like sterically hindered silanes with aryl bromides.

Reagents:

-

Silane: Potassium (2,4,6-trimethylphenyl)dimethylsilanolate (1.2 - 2.0 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dba)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ (10 mol%) (Use as 1M solution in toluene or HBF₄ salt with excess base)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a Schlenk tube with Pd(dba)₂ (0.05 equiv) and P(t-Bu)₃ (0.10 equiv). Add anhydrous toluene (2 mL/mmol) and stir at RT for 15 min until the solution turns a characteristic orange/brown.

-

Substrate Addition: Add the aryl bromide (1.0 equiv) and the solid potassium silanolate (1.5 equiv).

-

Note: If using silanols, add KOtBu (1.5 equiv) to generate the silanolate in situ.

-

-

Reaction: Seal the tube and heat to 80–100 °C for 4–24 hours.

-

Checkpoint: Monitor by GC/MS. Hindered substrates may require longer times. The disappearance of the bromide is the primary endpoint.

-

-

Workup: Cool to RT. Dilute with diethyl ether, filter through a short pad of silica gel to remove Palladium black and silicate byproducts. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The P(t-Bu)3 ligand is crucial.[1] Its large cone angle facilitates the reductive elimination of the bulky biaryl product, while its high electron density accelerates the oxidative addition of the aryl bromide.

Silicon Switch in Drug Discovery

Replacing a carbon atom with silicon (C/Si exchange) in a drug scaffold is a powerful strategy to alter pharmacokinetics without changing the pharmacophore's geometry significantly.[2]

Comparative Properties: Carbon vs. Silicon

| Property | Carbon Analog (C) | Silicon Analog (Si) | Impact on Drug Design |

| Bond Length (C-X) | 1.54 Å (C-C) | 1.87 Å (C-Si) | Alters bond angles; increases molecular volume slightly. |

| Lipophilicity (LogP) | Baseline | +0.5 to +1.0 log units | Improves membrane permeability and blood-brain barrier crossing. |

| Covalent Radius | 0.77 Å | 1.17 Å | Creates steric bulk that can block metabolic hotspots (e.g., CYP450 oxidation). |

| Coordination | 4 (Rigid) | 4 (Stable) / 5-6 (Transient) | Potential for novel transition state inhibition (e.g., silanediols as protease inhibitors). |

Workflow: Designing a Silicon Bioisostere

The following workflow describes the logic for selecting sites for Silicon substitution to improve metabolic stability.

Caption: Workflow for optimizing lead compounds using Silicon-Carbon bioisosterism.

Directional C-H Functionalization

Bulky silyl groups (e.g., TIPS, TBDMS) are excellent directing groups for regioselective C-H functionalization.

-

Steric Blocking: A bulky silyl group at the C1 position of an arene effectively blocks the ortho (C2/C6) positions, directing electrophilic substitution or lithiation to the meta or para positions.

-

Ipso-Substitution: Unlike alkyl groups, the silyl group can be removed or substituted (protodesilylation or halodesilylation) after the directing step, making it a "traceless" directing group.

Example Application: To synthesize a 1,2,3-trisubstituted benzene:

-

Silylate a 1,3-disubstituted arene (directs to the less hindered position between substituents if small, or blocks if large).

-

Functionalize via lithiation (directed ortho to a directing group, blocked by Si).

-

Ipso-Halogenation: Convert C-Si to C-I using ICl, recovering the halide for further coupling.

References

-

Denmark, S. E., & Smith, R. C. (2009).[3] Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.[3] Journal of the American Chemical Society, 131(9), 3104–3118.[3] Link

-

Minami, Y., & Hiyama, T. (2019).[4] Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes. Chemistry – A European Journal, 25(2), 391-399. Link

-

Ramesh, R., & Reddy, D. S. (2017). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.[2][5] Journal of Medicinal Chemistry, 61(9), 3779–3798. Link

-

Fleming, I., & Langley, J. A. (1981).[6] The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423.[6] Link

-

Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1858. Link

Sources

- 1. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 4. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 6. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 2-(Triethylsilyl)-1,1'-biphenyl via Grignard Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The synthesis of sterically encumbered organosilanes, such as 2-(triethylsilyl)-1,1'-biphenyl, is a critical transformation in the development of advanced materials, OLED fluorophores, and bulky phosphine-free ligands for transition-metal catalysis. This application note details a highly optimized, self-validating protocol for the synthesis of 2-(triethylsilyl)-1,1'-biphenyl via a classical Grignard reaction. By carefully controlling solvent parameters, initiation conditions, and thermal kinetics, this protocol overcomes the inherent steric hindrance of the ortho-biphenyl moiety to deliver high-purity silylated products.

Mechanistic Causality & Reaction Design

The synthesis proceeds via a two-stage organometallic pathway:

-

Oxidative Addition (Grignard Formation): Magnesium metal inserts into the C–Br bond of 2-bromobiphenyl[1]. This process requires the physical disruption of the passivating magnesium oxide (MgO) layer, typically achieved via chemical entrainment (iodine or 1,2-dibromoethane). The resulting organomagnesium halide acts as a strong nucleophile and base, stabilized as a tetrahedral adduct by coordinating Lewis basic solvent molecules[2].

-

Nucleophilic Substitution at Silicon (Silylation): The aryl carbanion equivalent attacks the electrophilic silicon center of triethylchlorosilane (TESCl), displacing the chloride ion.

Causality of Solvent Choice: The selection of anhydrous tetrahydrofuran (THF) over diethyl ether is not arbitrary. Substitution of silanes is mechanistically more facile in THF[3]. The ortho-phenyl ring creates a massive steric shield around the nucleophilic carbon. THF's higher boiling point (65 °C vs. 35 °C for diethyl ether) allows the reaction to be heated to a temperature that provides sufficient thermal energy to overcome the high activation barrier of this sterically constrained substitution[3]. Furthermore, the reaction must be kept strictly dry, as Grignard reagents will rapidly react with water to form the protonated arene (biphenyl).

Logical causality of solvent selection and thermal parameters to overcome steric hindrance.

Quantitative Reagent Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Density (g/mL) |

| 2-Bromobiphenyl | 233.10 | 1.00 | 2.33 g | 10.0 mmol | 1.35 |

| Magnesium turnings | 24.31 | 1.20 | 292 mg | 12.0 mmol | - |

| Triethylchlorosilane (TESCl) | 150.72 | 1.10 | 1.66 g | 11.0 mmol | 0.898 |

| Iodine | 253.81 | Catalytic | 1 crystal | - | - |

| Tetrahydrofuran (Anhydrous) | 72.11 | Solvent | 20 mL | - | 0.889 |

Experimental Protocol: A Self-Validating Workflow

Phase 1: Preparation of 2-Biphenylmagnesium Bromide

-

Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet. Cool under a continuous stream of argon.

-

Magnesium Activation: Add magnesium turnings (292 mg, 12.0 mmol) and a single crystal of iodine to the flask. Heat the flask gently with a heat gun until the iodine sublimes, coating the magnesium in a purple vapor. Allow to cool.

-

Initial Solvation: Add 5 mL of anhydrous THF to cover the activated magnesium.

-

Initiation: In a separate dry vial, dissolve 2-bromobiphenyl (2.33 g, 10.0 mmol) in 5 mL of anhydrous THF. Add 1 mL of this solution to the magnesium suspension.

-

Validation Checkpoint 1: Observe the mixture for localized boiling and the fading of the iodine color to pale yellow/colorless. This visual cue confirms successful initiation. If initiation fails after 5 minutes, add 1 micro-drop of 1,2-dibromoethane.

-

-

Reagent Addition: Once initiated, add the remaining 2-bromobiphenyl solution dropwise via syringe over 20 minutes, maintaining a gentle, self-sustaining reflux.

-

Maturation: After the addition is complete, heat the mixture to reflux (65 °C) for 1 hour to ensure quantitative consumption of the aryl bromide.

-

Validation Checkpoint 2: Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with 1 mL of hexanes, and analyze via GC-MS. The presence of biphenyl (

154) and the absolute absence of 2-bromobiphenyl (

-

Phase 2: Silylation with Triethylchlorosilane

-

Temperature Modulation: Cool the dark brown Grignard solution to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve TESCl (1.66 g, 11.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.

-

Thermal Drive: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to a gentle reflux (65 °C) for 12 hours.

-

Causality Note: While many silylations occur at room temperature, the extreme steric bulk of the ortho-phenyl ring necessitates prolonged heating to drive the substitution to completion[3].

-

Phase 3: Workup and Purification

-

Quench: Cool the reaction to 0 °C and carefully add 10 mL of saturated aqueous ammonium chloride (

) dropwise.-

Causality Note:

provides a mild proton source to safely neutralize unreacted Grignard reagent without causing acidic cleavage of the newly formed Si–C bond.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Add 20 mL of diethyl ether. Separate the layers and extract the aqueous phase with additional diethyl ether (

mL). -

Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. -

Chromatography: Purify the crude oil via silica gel column chromatography using 100% hexanes as the eluent.

-

Validation Checkpoint 3: TLC monitoring (100% Hexanes) will reveal a highly non-polar, UV-active spot (

) corresponding to the pure 2-(triethylsilyl)-1,1'-biphenyl.

-

Experimental workflow for the synthesis of 2-(Triethylsilyl)-1,1'-biphenyl via Grignard reaction.

Analytical Characterization

Successful synthesis should be verified using Nuclear Magnetic Resonance (NMR) spectroscopy:

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

Troubleshooting & Optimization

-

Issue: High levels of Quaterphenyl (Homocoupling):

-

Causality: Wurtz-type coupling occurs when unreacted 2-bromobiphenyl reacts with the newly formed Grignard reagent. This is exacerbated by high localized concentrations of the halide.

-

Solution: Ensure a strict dropwise addition of the aryl bromide and maintain vigorous magnetic stirring to rapidly disperse the reagent across the magnesium surface.

-

-

Issue: Recovery of Biphenyl (Dehalogenation) instead of Product:

-

Causality: Moisture intrusion into the reaction vessel prematurely quenches the Grignard reagent to form biphenyl.

-

Solution: Rigorously flame-dry all glassware under vacuum, use freshly distilled or strictly anhydrous THF, and ensure the argon line is free of moisture.

-

References

Sources

Application Note: Dual-Catalytic Hiyama Coupling of 2-(Triethylsilyl)-1,1'-biphenyl

This Application Note is designed for research chemists and drug discovery scientists. It details the protocol for the Hiyama Cross-Coupling of 2-(Triethylsilyl)-1,1'-biphenyl , a sterically hindered organosilane used to synthesize o-terphenyl scaffolds.

Unlike standard Hiyama couplings that utilize reactive fluorosilanes or silanols, this protocol addresses the specific challenge of activating the robust triethylsilyl (TES) group on a bulky biaryl backbone.

Executive Summary & Rationale

The substrate 2-(Triethylsilyl)-1,1'-biphenyl represents a class of "masked" nucleophiles. The triethylsilyl (TES) group is significantly more stable than the trimethoxysilyl or fluorosilyl groups typically used in Hiyama coupling. While this stability allows the substrate to survive multistep synthesis (e.g., lithiation, directing group chemistry), it renders standard activation methods (Pd(PPh₃)₄/TBAF) ineffective due to the high energy barrier of Si–C bond cleavage.

To overcome the dual challenge of (1) the unreactive TES group and (2) the steric hindrance of the ortho-biaryl position, this protocol utilizes a Palladium/Copper cooperative catalysis system .

Key Mechanistic Advantages:

-

Copper Effect: Cu(II) facilitates the transmetallation of the organic group from the hypervalent silicate intermediate, bypassing the slow direct Si-to-Pd transfer.

-

Ligand Selection (XPhos): The Buchwald biaryl phosphine ligand (XPhos) is essential. Its bulk promotes the reductive elimination of sterically congested o-terphenyl products, while its electron-rich nature facilitates oxidative addition of aryl chlorides.

-

Fluoride Source (CsF): Cesium fluoride provides a "naked" fluoride anion in polar aprotic solvents, essential for forming the pentacoordinate silicate species without the hygroscopic complications of TBAF.

Reaction Mechanism & Pathway

The reaction proceeds via two interlocking catalytic cycles. The Silicon-Copper transmetallation is the rate-determining step for entering the Palladium cycle.

Figure 1: Cooperative Pd/Cu catalytic cycle. The TES group requires Fluoride to form a silicate, which transmetallates to Copper before entering the Palladium cycle.

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | Role | Critical Specification |

| 2-(Triethylsilyl)-1,1'-biphenyl | 1.2 | Nucleophile | >98% Purity; Colorless oil/solid. |

| Aryl Halide (Ar-X) | 1.0 | Electrophile | Aryl Chlorides, Bromides, or Iodides. |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst | Stored under Argon. |

| XPhos | 0.10 (10 mol%) | Ligand | Crystalline white solid. |

| Cu(OAc)₂ | 0.10 (10 mol%) | Co-Catalyst | Anhydrous preferred. |

| CsF | 2.0 - 3.0 | Activator | Must be anhydrous. Dry at 150°C under vacuum before use. |

| DMF | [0.2 M] | Solvent | Anhydrous, degassed (Freeze-Pump-Thaw). |

Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a separate 4 mL vial, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1 mL of anhydrous DMF.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a dark amber/brown, indicating the formation of the active Pd(0)-L species.

Step 2: Reaction Assembly

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Argon.

-

Add CsF (2.0 equiv). Critical: If CsF is hygroscopic, flame-dry the salt gently under vacuum before adding other reagents.

-

Add Cu(OAc)₂ (10 mol%) and the Aryl Halide (1.0 equiv, if solid).

-

Add 2-(Triethylsilyl)-1,1'-biphenyl (1.2 equiv).

-

Evacuate and backfill the tube with Argon three times.

Step 3: Solvent & Catalyst Addition

-

Inject anhydrous DMF (to reach 0.2 M concentration relative to the halide).

-

Add the pre-complexed Pd/XPhos solution (from Step 1) via syringe.

-

Seal the tube tightly (Teflon screw cap or glass stopper with clip).

Step 4: Execution

-

Place the reaction vessel in a pre-heated oil bath at 100–120 °C .

-

Stir vigorously (800 rpm) for 12–24 hours.

-

Monitoring: Monitor reaction progress via TLC or GC-MS. The cleavage of the TES group is the rate-limiting step; if starting material persists, add additional CsF (0.5 equiv).

-

Step 5: Work-up & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble fluoride salts and palladium black.

-

Wash the filtrate with water (3x) to remove DMF, followed by brine (1x).

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify via Flash Column Chromatography (SiO₂).

-

Note: The byproduct is hexaethyldisiloxane (Et₃SiOSiEt₃) or triethylsilanol, which are non-polar and usually elute with the solvent front.

-

Troubleshooting & Optimization Guide

Steric Hindrance Management

The ortho-phenyl ring in 2-(Triethylsilyl)-1,1'-biphenyl creates significant steric bulk.

-

Issue: Low conversion.

-